molecular formula C18H12FN3OS B12020636 (5E)-5-(2-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606957-21-5

(5E)-5-(2-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12020636
CAS No.: 606957-21-5
M. Wt: 337.4 g/mol
InChI Key: MNMSXNHYKUJXQL-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(2-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the thiazolo[3,2-b][1,2,4]triazole family This compound is characterized by its unique structure, which includes a fluorobenzylidene group and a methylphenyl group

Preparation Methods

The synthesis of (5E)-5-(2-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. The synthetic route often starts with the preparation of the thiazole and triazole precursors, followed by their condensation under specific reaction conditions. Common reagents used in the synthesis include fluorobenzaldehyde, methylphenylamine, and various catalysts to facilitate the reaction. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(5E)-5-(2-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzylidene group, using nucleophiles like amines or thiols.

    Addition: Addition reactions can occur at the double bond in the benzylidene group, leading to the formation of addition products.

Scientific Research Applications

(5E)-5-(2-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections due to its bioactive properties.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(2-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting cellular processes and signaling pathways.

Comparison with Similar Compounds

(5E)-5-(2-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other compounds in the thiazolo[3,2-b][1,2,4]triazole family. Similar compounds include:

    (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    (5E)-5-(2-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: The presence of a bromine atom can lead to different chemical and physical properties compared to the fluorine-containing compound.

    (5E)-5-(2-methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: The methyl group in place of the fluorine atom can result in variations in the compound’s behavior in chemical reactions and biological systems.

Properties

CAS No.

606957-21-5

Molecular Formula

C18H12FN3OS

Molecular Weight

337.4 g/mol

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12FN3OS/c1-11-6-8-12(9-7-11)16-20-18-22(21-16)17(23)15(24-18)10-13-4-2-3-5-14(13)19/h2-10H,1H3/b15-10+

InChI Key

MNMSXNHYKUJXQL-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4F)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.